![molecular formula C8H12O3 B13476297 6-Oxaspiro[2.5]octane-5-carboxylic acid CAS No. 2383651-96-3](/img/structure/B13476297.png)
6-Oxaspiro[2.5]octane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxaspiro[25]octane-5-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is part of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[2.5]octane-5-carboxylic acid typically involves the formation of the spiro-connected oxirane ring followed by the introduction of the carboxylic acid group. One common method involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions to form the oxirane ring. The carboxylic acid group can then be introduced through a subsequent reaction with a carboxylating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[2.5]octane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxaspiro[2.5]octane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[2.5]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid
- 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Uniqueness
6-Oxaspiro[2.5]octane-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the spiro-connected oxirane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
2383651-96-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-oxaspiro[2.5]octane-7-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-5-8(1-2-8)3-4-11-6/h6H,1-5H2,(H,9,10) |
InChI Key |
LNAUJMUJXBAVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCOC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)
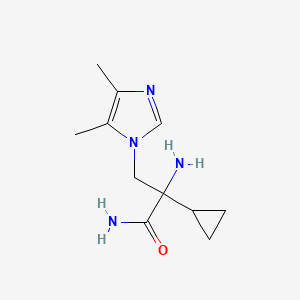


![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
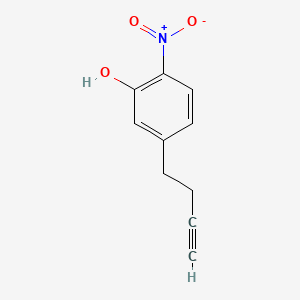
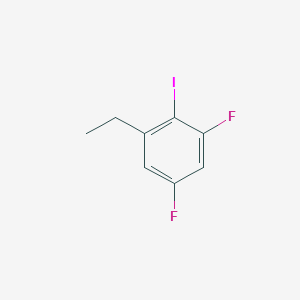
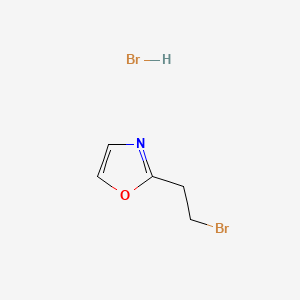
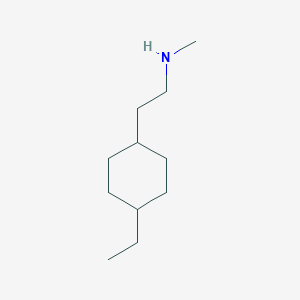
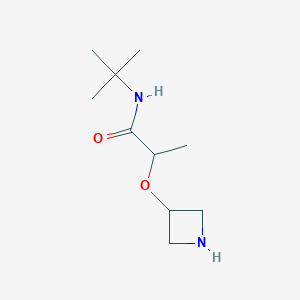
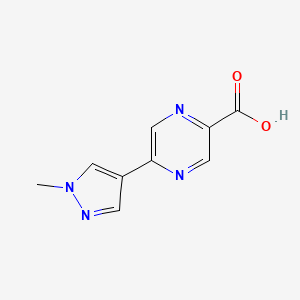
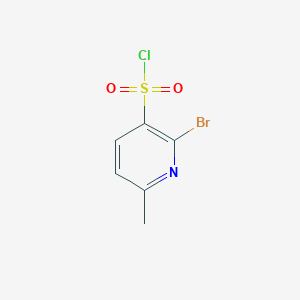

![6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13476292.png)
